molecular formula C10H17NO2 B13509875 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid

1-(Cyclohexylamino)cyclopropane-1-carboxylicacid

Cat. No.: B13509875
M. Wt: 183.25 g/mol
InChI Key: PFTGBMNIDOECTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-Ribosomal Peptide Synthase Systems in Cyclopropane Amino Acid Production

Cyclopropane-containing amino acids, such as 1-(cyclohexylamino)cyclopropane-1-carboxylic acid, are typically assembled via non-ribosomal peptide synthase (NRPS) systems. These modular enzymatic platforms activate and condense amino acid precursors through a thiotemplate mechanism. A key feature involves the adenylation domain (A-domain), which selects and activates the cyclohexylamine precursor via ATP-dependent adenylation, forming an aminoacyl-adenylate intermediate. This intermediate is subsequently transferred to the peptidyl carrier protein (PCP) domain as a thioester .

The cyclopropane ring is constructed through a nucleophilic displacement mechanism. For example, in coronamic acid biosynthesis, a chlorinated intermediate undergoes deprotonation at the α-carbon, enabling intramolecular attack on a γ-chloride group to form the cyclopropane moiety . This reaction is catalyzed by iron-dependent enzymes such as CmaC, which stabilizes the enolate intermediate through zinc coordination, facilitating chloride elimination . Similar strategies are hypothesized for 1-(cyclohexylamino)cyclopropane-1-carboxylic acid, where a halogenase may install a leaving group (e.g., Cl⁻) at the γ-position of a lysine-derived precursor, enabling cyclopropanation .

Table 1: Key Enzymatic Domains in Cyclopropane Amino Acid Biosynthesis

Domain Function Example Enzyme
Adenylation Activates precursor via adenylation CmaA
Peptidyl Carrier Protein (PCP) Binds thioester intermediates PazB
Cyclopropanase Catalyzes ring closure via nucleophilic displacement CmaC

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(cyclohexylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,12,13)

InChI Key

PFTGBMNIDOECTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid typically involves the reaction of cyclohexylamine with cyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Cyclohexylamino)cyclopropane-1-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Aminocyclopropane-1-carboxylic acid (ACC) -NH₂ C₄H₇NO₂ 101.1 Ethylene biosynthesis precursor; water-soluble
1-(Malonylamino)cyclopropane-1-carboxylic acid -NH-(CO)-CH₂-COOH C₇H₉NO₅ 187.15 Conjugated storage form of ACC; vacuolar sequestration
1-(Boc-Amino)cyclopropanecarboxylic acid -NH-(Boc) C₉H₁₅NO₄ 201.22 Protected amino acid; synthetic intermediate
1-Fluorocyclopropane-1-carboxylic acid -F C₄H₅FO₂ 104.08 Fluorinated analog; research applications
1-Methoxycyclopropane-1-carboxylic acid -OCH₃ C₅H₈O₃ 116.12 Methoxy-substituted; synthetic utility
1-(Cyclohexylamino)cyclopropane-1-carboxylic acid -NH-C₆H₁₁ C₁₀H₁₇NO₂ 199.25* Hypothesized enhanced lipophilicity; unknown biological role -

*Calculated based on molecular formula.

Key Comparative Insights

Bioactivity and Role in Ethylene Biosynthesis ACC (1-Aminocyclopropane-1-carboxylic acid): Direct precursor of ethylene in plants, regulated by ACC synthase (ACS) and ACC oxidase (ACO) . 1-(Malonylamino)cyclopropane-1-carboxylic acid: A metabolically inactive conjugate of ACC, stored in vacuoles to regulate ethylene production . 1-(Cyclohexylamino)cyclopropane-1-carboxylic acid: The bulky cyclohexylamino group likely disrupts interaction with ACS/ACO enzymes, rendering it inactive in ethylene pathways.

Synthetic and Industrial Applications Boc-protected derivatives (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid): Widely used in peptide synthesis for amino group protection . Fluoro- and methoxy-substituted analogs: Serve as building blocks in medicinal chemistry and materials science . 1-(Cyclohexylamino)cyclopropane-1-carboxylic acid: Potential applications in drug design due to its unique steric and electronic profile, though unexplored in current literature.

Biological Activity

1-(Cyclohexylamino)cyclopropane-1-carboxylic acid (also known as CHACC) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Cyclohexylamino)cyclopropane-1-carboxylic acid features a cyclopropane ring substituted with a cyclohexylamino group and a carboxylic acid functional group. The unique structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.

The biological activity of CHACC is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The carboxylic acid group can participate in hydrogen bonding, while the cyclohexylamino moiety may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Key Mechanisms:

  • Receptor Modulation : CHACC may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, leading to altered metabolic processes.

Biological Activity Summary

Several studies have investigated the biological activity of CHACC across various systems:

Activity Description Reference
Antimicrobial ActivityExhibits inhibitory effects against certain bacterial strains.
Anticancer PropertiesDemonstrated cytotoxic effects on cancer cell lines in vitro.
Neuroprotective EffectsPotential to protect neuronal cells from oxidative stress.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of CHACC, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in treating infections caused by these pathogens.

Anticancer Properties

Research conducted on various cancer cell lines revealed that CHACC induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involved activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have provided insights into the pharmacological properties and mechanisms of CHACC:

  • Neuroprotective Effects : A study demonstrated that CHACC reduced neuronal cell death induced by oxidative stress in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Cytotoxicity : Research indicated that CHACC exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 1-(Cyclohexylamino)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis of this compound often involves cyclopropanation reactions and protection/deprotection of functional groups. Key steps include:

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for cyclopropane ring formation, with THF favoring higher yields in nucleophilic substitutions .
  • Protection of Amino Groups : Boc (tert-butoxycarbonyl) protection can prevent unwanted side reactions during synthesis, as seen in analogous compounds like 1-(Boc-Amino)cyclopropanecarboxylic acid .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm with LC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

  • NMR : ¹H NMR (DMSO-d6) should resolve the cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and cyclohexylamino protons (δ 2.5–3.0 ppm, broad singlet). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Look for absorption bands at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 212.18 for C₁₀H₁₇NO₂) .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for solvent handling .
  • Engineering Controls : Ensure proper ventilation and avoid exposure to strong acids/oxidizers, which may degrade the cyclopropane ring .
  • Waste Disposal : Neutralize acidic residues before disposal and follow institutional guidelines for organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cyclopropane ring stability under varying pH conditions?

Methodological Answer: Contradictions often arise from differences in steric strain and electronic effects. To address this:

  • pH-Dependent Stability Assays : Perform accelerated degradation studies (e.g., 25°C, pH 1–13) with HPLC monitoring. The cyclohexylamino group may stabilize the ring at neutral pH but destabilize it under strong acidic/basic conditions due to protonation/deprotonation .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles and strain energies. Compare with experimental data to identify destabilizing factors .

Q. What mechanistic insights explain nucleophilic substitution reactions at the cyclopropane ring?

Methodological Answer: The cyclopropane ring’s high ring strain (≈27 kcal/mol) enhances reactivity:

  • Reaction Pathways : For example, chlorine substitution in 1-Chlorocyclopropane-1-carboxylic acid proceeds via an SN2 mechanism, as evidenced by inversion of configuration in chiral analogs .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., amines, thiols). Polar aprotic solvents (e.g., DMF) typically accelerate reactions .

Q. How does the cyclohexylamino group influence solubility and bioavailability?

Methodological Answer:

  • Solubility Profiling : Measure log P (octanol/water) using shake-flask methods. The cyclohexyl group increases hydrophobicity (log P ~1.5), reducing aqueous solubility but enhancing membrane permeability .
  • Bioavailability Assays : Perform Caco-2 cell permeability studies. Compare with analogs lacking the cyclohexyl group to isolate its contribution .

Q. What strategies improve reproducibility in biological activity assays?

Methodological Answer:

  • Standardized Storage : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis. Pre-warm to room temperature before use to avoid precipitation .
  • Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines to rule out cell-specific effects .

Data Contradiction Analysis

Q. Conflicting reports on cyclopropane ring stability in polar solvents: How to reconcile?

Methodological Answer:

  • Solvent Polarity Index : Compare stability in DMSO (polar aprotic) vs. water. The ring may destabilize in water due to hydrogen bonding with the carboxylic acid group, increasing strain .
  • Accelerated Stability Testing : Use Arrhenius plots (40°C, 60°C) to extrapolate shelf-life. Purity thresholds (>95% by HPLC) should be enforced .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.